
7-Chloro-1-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-1-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is a chemical compound with the molecular formula C11H12ClNO2 and a molecular weight of 225.67 g/mol . This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 7-Chloro-1-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid involves the chlorination of 1-methyl-1,2,3,4-tetrahydroquinoline using thionyl chloride (SOCl2) in the presence of a suitable solvent . The reaction typically proceeds under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Quinoline derivatives with varying oxidation states.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with different functional groups.
科学的研究の応用
7-Chloro-1-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid has several applications in scientific research:
作用機序
The mechanism of action of 7-Chloro-1-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with key proteins involved in cell signaling and metabolism .
類似化合物との比較
1-Methyl-1,2,3,4-tetrahydroquinoline: A structurally similar compound with different substitution patterns.
7-Chloro-1,2,3,4-tetrahydroquinoline: Lacks the carboxylic acid group present in 7-Chloro-1-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid.
Uniqueness: this compound is unique due to the presence of both the chlorine atom and the carboxylic acid group, which confer distinct chemical and biological properties . These functional groups enable the compound to participate in a wide range of chemical reactions and exhibit diverse biological activities .
特性
分子式 |
C11H12ClNO2 |
|---|---|
分子量 |
225.67 g/mol |
IUPAC名 |
7-chloro-1-methyl-3,4-dihydro-2H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H12ClNO2/c1-13-9(11(14)15)5-3-7-2-4-8(12)6-10(7)13/h2,4,6,9H,3,5H2,1H3,(H,14,15) |
InChIキー |
QPTXWNFXEQPWKY-UHFFFAOYSA-N |
正規SMILES |
CN1C(CCC2=C1C=C(C=C2)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



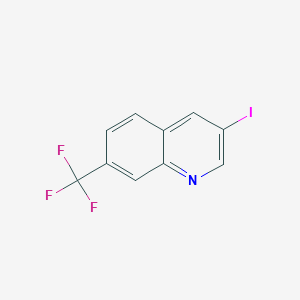
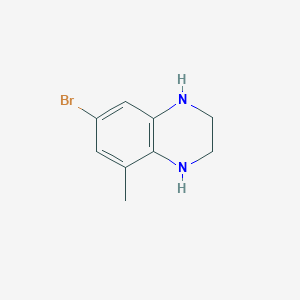


![2-Bromofuro[2,3-b]pyridine](/img/structure/B13675008.png)
![3,5,7-Trichloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13675012.png)


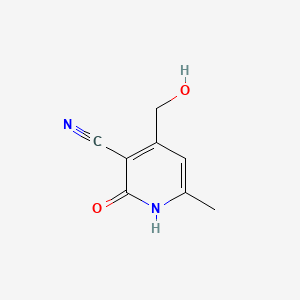
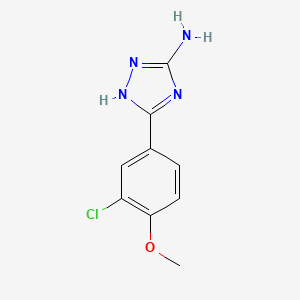
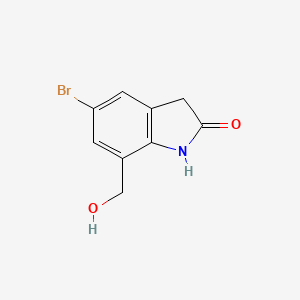
![Ethyl 6-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13675041.png)

